molecular formula C49H72N8O10 B115740 Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide CAS No. 154721-67-2

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide

Numéro de catalogue B115740
Numéro CAS: 154721-67-2
Poids moléculaire: 933.1 g/mol
Clé InChI: OHFFIPKJXYBJBJ-AFRXTDCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide (SVLPFFVL) is a peptide that has been extensively studied due to its potential applications in various fields of research. This peptide is a synthetic analogue of the naturally occurring beta-amyloid peptide, which is involved in the development of Alzheimer's disease. SVLPFFVL has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mécanisme D'action

The mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is not fully understood. However, it is thought to exert its effects by binding to beta-amyloid peptides and preventing their aggregation. Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as to reduce oxidative stress and inflammation. Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has also been shown to have potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is its ability to inhibit the aggregation of beta-amyloid peptides. This makes it a promising candidate for use in the development of new therapies for Alzheimer's disease. However, one of the limitations of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is its relatively high cost, which may limit its use in some research settings.

Orientations Futures

There are a number of future directions for research on Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide. One area of research is the development of new therapies for Alzheimer's disease based on Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide and related peptides. Another area of research is the investigation of the potential neuroprotective effects of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide in other neurodegenerative diseases. Additionally, there is a need for further research into the mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is a promising peptide with a wide range of potential applications in scientific research. Its ability to inhibit the aggregation of beta-amyloid peptides makes it a promising candidate for use in the development of new therapies for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide, as well as its potential side effects and toxicity.

Méthodes De Synthèse

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids onto a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified using chromatography techniques.

Applications De Recherche Scientifique

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has been used in a variety of scientific research applications. It has been studied for its potential neuroprotective effects, as well as its ability to inhibit the aggregation of beta-amyloid peptides. Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has also been investigated for its potential as a therapeutic agent for Alzheimer's disease.

Propriétés

Numéro CAS

154721-67-2

Nom du produit

Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide

Formule moléculaire

C49H72N8O10

Poids moléculaire

933.1 g/mol

Nom IUPAC

4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H72N8O10/c1-28(2)24-34(43(50)61)51-48(66)42(31(7)8)56-45(63)36(27-33-18-13-10-14-19-33)52-44(62)35(26-32-16-11-9-12-17-32)53-46(64)38-20-15-23-57(38)49(67)37(25-29(3)4)54-47(65)41(30(5)6)55-39(58)21-22-40(59)60/h9-14,16-19,28-31,34-38,41-42H,15,20-27H2,1-8H3,(H2,50,61)(H,51,66)(H,52,62)(H,53,64)(H,54,65)(H,55,58)(H,56,63)(H,59,60)/t34-,35+,36+,37?,38+,41+,42+/m1/s1

Clé InChI

OHFFIPKJXYBJBJ-AFRXTDCBSA-N

SMILES isomérique

CC(C)C[C@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)C(CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CCC(=O)O

SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O

SMILES canonique

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O

Séquence

VLPFFVL

Synonymes

succinyl-Val-dLeu-Pro-Phe-Phe-Val-dLeu-NH2
succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide
succinyl-VLPFFVL-NH2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.